6-[(3,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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Overview
Description
6-[(3,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound characterized by the presence of a difluoroaniline group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves the reaction of 3,4-difluoroaniline with cyclohexene-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a suitable catalyst and may require the use of solvents to facilitate the reaction. The exact conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[(3,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The difluoroaniline group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6-[(3,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(3,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The difluoroaniline group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid: This compound shares a similar structure but differs in the position of the difluoroaniline group.
N-(3,4-Difluorophenyl) 3-boronobenzamide: Another compound with a difluoroaniline group, but with different functional groups attached.
Uniqueness
6-[(3,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific structure, which allows for distinct interactions with molecular targets. This uniqueness makes it valuable in various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C14H13F2NO3 |
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Molecular Weight |
281.25 g/mol |
IUPAC Name |
6-[(3,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H13F2NO3/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20) |
InChI Key |
VIOGDFJFJUBWAY-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)NC2=CC(=C(C=C2)F)F)C(=O)O |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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